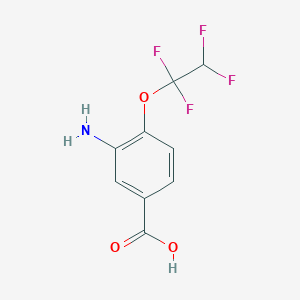

3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is not directly reported in the provided papers. However, similar compounds have been synthesized using various starting materials and reagents. For instance, 4-(3-Benzoylthioureido)benzoic acid was synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate, as characterized by several spectroscopic techniques . This suggests that the synthesis of the compound might involve the use of aminobenzoic acid derivatives and appropriate fluoroalkylation reagents to introduce the tetrafluoroethoxy group.

Molecular Structure Analysis

The molecular structure of related compounds has been examined crystallographically. For example, the crystal structure of 4-(3-Benzoylthioureido)benzoic acid was determined and found to crystallize in the triclinic space group with specific cell parameters . Although the exact structure of this compound is not provided, it can be inferred that X-ray crystallography could be a suitable method to determine its structure, considering the structural analysis performed on similar compounds.

Chemical Reactions Analysis

The papers do not provide specific reactions involving this compound. However, the synthesis and characterization of other benzoic acid derivatives suggest that these compounds can participate in various chemical reactions. For example, the formation of co-crystals with active pharmaceutical ingredients indicates that benzoic acid derivatives can engage in hydrogen bonding and other intermolecular interactions . This implies that the compound may also form co-crystals or engage in similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the analysis of similar compounds provides insights into their properties. For instance, the solubility of co-crystals formed with benzoic acid derivatives was studied, indicating that co-crystallization can enhance solubility . Additionally, the crystallographic study of 4-(3-Benzoylthioureido)benzoic acid provides data on its density and crystal system . These findings suggest that the compound may also exhibit unique solubility properties and a well-defined crystal system, which could be explored in future studies.

Aplicaciones Científicas De Investigación

1. Development of Novel Fluorescence Probes

Researchers developed novel fluorescence probes using derivatives of amino benzoic acids, like 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), for detecting reactive oxygen species (ROS). These probes can specifically detect highly reactive oxygen species (hROS) and differentiate between various ROS types, proving crucial in biological and chemical applications (Setsukinai et al., 2003).

2. Building Blocks for Pseudopeptide Synthesis

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), derived from 4-aminobenzoic acid, has shown potential as building blocks for the synthesis of peptidomimetics and combinatorial chemistry. These derivatives provide distinct functionalities crucial for peptide bond formation and peptide chain elongation (Pascal et al., 2000).

3. Microbial Biosynthesis

In a study, a microbial biosynthetic system was developed for the de novo production of 3-amino-benzoic acid (3AB) from glucose using engineered Escherichia coli strains. This biosynthetic pathway illustrates the potential of co-culture engineering in metabolic engineering and the production of important compounds (Zhang & Stephanopoulos, 2016).

4. Redox-neutral α-C-H Bond Functionalization

A study presented a method for redox-neutral formation of C-P bonds in amines, featuring a combination of oxidative α-C-H bond functionalization and reductive N-alkylation, using benzoic acid as a catalyst. This process provides access to α-amino phosphine oxides, expanding the scope of organic synthesis (Das & Seidel, 2013).

5. Biosynthesis of Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) serves as a precursor for numerous natural products with various biological activities. Research covering the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives has contributed significantly to understanding natural product biosynthesis (Kang et al., 2012).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid are currently unknown

Mode of Action

It is known that the compound contains abenzoic acid moiety, which may interact with various biological targets through hydrogen bonding and other non-covalent interactions .

Propiedades

IUPAC Name |

3-amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)17-6-2-1-4(7(15)16)3-5(6)14/h1-3,8H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQPGWHKJJSZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)